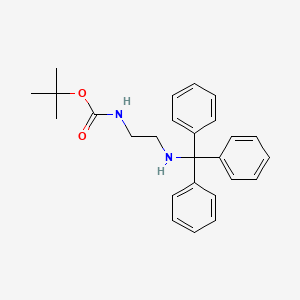
N1-Boc-N2-tritylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-Boc-N2-tritylethane-1,2-diamine: is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom and a trityl protecting group on the other nitrogen atom of ethane-1,2-diamine. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N1-Boc-N2-tritylethane-1,2-diamine typically begins with ethane-1,2-diamine.
Protection of the First Amine Group: The first step involves the protection of one amine group with a trityl group. This can be achieved by reacting ethane-1,2-diamine with trityl chloride in the presence of a base such as triethylamine.
Protection of the Second Amine Group: The second step involves the protection of the remaining amine group with a Boc group. This is done by reacting the intermediate product with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N1-Boc-N2-tritylethane-1,2-diamine can undergo oxidation reactions, particularly at the nitrogen atoms.
Reduction: The compound can be reduced to remove the protecting groups, yielding ethane-1,2-diamine.
Substitution: The Boc and trityl groups can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) can be used to remove the Boc group, while the trityl group can be removed using mild acidic conditions or specific reagents like zinc bromide.
Major Products:
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Ethane-1,2-diamine.
Substitution Products: Compounds with different functional groups replacing the Boc or trityl groups.
Aplicaciones Científicas De Investigación
Chemistry: N1-Boc-N2-tritylethane-1,2-diamine is widely used in organic synthesis as a protecting group for amines. It allows for selective reactions on other functional groups without interference from the amine groups.
Biology and Medicine: In biological and medicinal chemistry, this compound is used in the synthesis of peptides and other bioactive molecules. The protecting groups help in the stepwise construction of complex molecules.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug intermediates. Its stability and ease of removal make it a valuable tool in drug development.
Mecanismo De Acción
Mechanism: The mechanism of action of N1-Boc-N2-tritylethane-1,2-diamine primarily involves its role as a protecting group. The Boc group provides steric hindrance and electronic effects that protect the amine group from unwanted reactions. The trityl group offers similar protection but is more stable under acidic conditions.
Molecular Targets and Pathways: The compound itself does not have specific molecular targets or pathways as it is primarily used as a synthetic intermediate. the molecules synthesized using this compound can have various biological targets and pathways.
Comparación Con Compuestos Similares
N-Boc-ethane-1,2-diamine: Similar in structure but lacks the trityl group.
N-Trityl-ethane-1,2-diamine: Similar in structure but lacks the Boc group.
N-Boc-N’-trityl-ethane-1,2-diamine: A positional isomer with the protecting groups on different nitrogen atoms.
Uniqueness: N1-Boc-N2-tritylethane-1,2-diamine is unique due to the presence of both Boc and trityl protecting groups on the same molecule. This dual protection allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C26H30N2O2 |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(tritylamino)ethyl]carbamate |
InChI |
InChI=1S/C26H30N2O2/c1-25(2,3)30-24(29)27-19-20-28-26(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,28H,19-20H2,1-3H3,(H,27,29) |
Clave InChI |
ISHGBPGQQZKHFW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


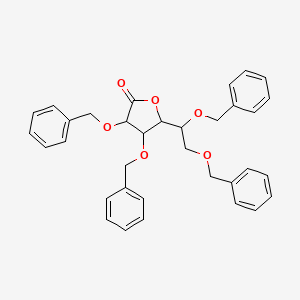


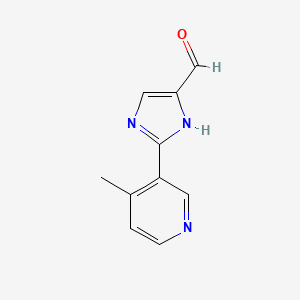
![7-Bromospiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one](/img/structure/B15336266.png)
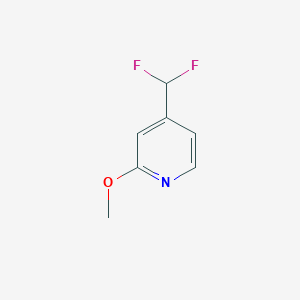


![Ethyl 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B15336282.png)
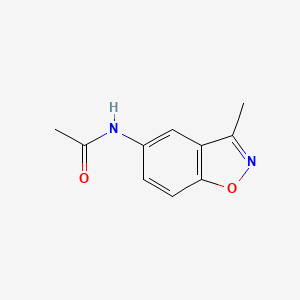
![1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B15336301.png)
![Methyl 12-[[1,19-Diamino-10-[[3-[(3-aminopropyl)amino]-3-oxopropoxy]methyl]-5,15-dioxo-8,12-dioxa-4,16-diazanonadecan-10-yl]amino]-12-oxododecanoate Tristrifluoroacetate](/img/structure/B15336317.png)
![2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B15336322.png)
![tert-butyl 5,6-dihydro-[3,4'-bipyridine]-1(2H)-carboxylate](/img/structure/B15336330.png)
